molecular formula C14H16O B14508345 Tetradeca-2,4,6,8,10,12-hexaenal CAS No. 64512-28-3

Tetradeca-2,4,6,8,10,12-hexaenal

Cat. No.: B14508345
CAS No.: 64512-28-3
M. Wt: 200.28 g/mol
InChI Key: NIWUTVYPWAQOEZ-UHFFFAOYSA-N
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Description

Tetradeca-2,4,6,8,10,12-hexaenal is a polyunsaturated fatty aldehyde It is characterized by its long carbon chain with alternating double bonds and an aldehyde group at one end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradeca-2,4,6,8,10,12-hexaenal typically involves the use of polyunsaturated fatty acids as starting materials. One common method is the oxidative cleavage of polyunsaturated fatty acids, which can be achieved using reagents such as ozone or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative cleavage processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Tetradeca-2,4,6,8,10,12-hexaenal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The double bonds in the carbon chain can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst.

Major Products

    Oxidation: Tetradecanoic acid.

    Reduction: Tetradecan-1-ol.

    Substitution: Halogenated tetradecanes or hydrogenated tetradecanes.

Scientific Research Applications

Tetradeca-2,4,6,8,10,12-hexaenal has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell signaling and as a potential biomarker for certain diseases.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.

Mechanism of Action

The mechanism of action of Tetradeca-2,4,6,8,10,12-hexaenal involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to changes in cellular function. The compound’s polyunsaturated structure allows it to participate in lipid peroxidation, generating reactive oxygen species that can induce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Tetradeca-2,4,6,8,10,12-hexaenedial: A similar polyunsaturated fatty aldehyde with two aldehyde groups.

    Tetradeca-2,4,6,8,10,12-hexaenoic acid: A polyunsaturated fatty acid with a carboxylic acid group instead of an aldehyde.

Uniqueness

Tetradeca-2,4,6,8,10,12-hexaenal is unique due to its specific arrangement of double bonds and the presence of a single aldehyde group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

64512-28-3

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

tetradeca-2,4,6,8,10,12-hexaenal

InChI

InChI=1S/C14H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H,1H3

InChI Key

NIWUTVYPWAQOEZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CC=CC=CC=CC=O

Origin of Product

United States

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